molecular formula C24H24N2O4 B2699053 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921587-48-6

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2699053
CAS No.: 921587-48-6
M. Wt: 404.466
InChI Key: ODOZFWNVPKGTIG-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic compound with a unique structure that combines a naphthalene moiety with a tetrahydrobenzo oxazepine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps. One common approach is to start with the naphthalene derivative and the oxazepine precursor. The key steps include:

    Formation of the naphthalen-2-yloxy group: This can be achieved through the reaction of naphthalene with an appropriate halogenated compound under basic conditions.

    Synthesis of the oxazepine ring: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Coupling of the two moieties: The final step involves coupling the naphthalen-2-yloxy group with the oxazepine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The oxazepine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Tetrahydro derivatives of the oxazepine ring.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthalene moiety may intercalate with DNA, while the oxazepine ring could interact with proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal: Shares the naphthalene moiety but differs in the rest of the structure.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Similar naphthalene substitution but different core structure.

Uniqueness

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is unique due to its combination of a naphthalene moiety with a tetrahydrobenzo oxazepine ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-24(2)15-30-21-13-18(9-11-20(21)26(3)23(24)28)25-22(27)14-29-19-10-8-16-6-4-5-7-17(16)12-19/h4-13H,14-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOZFWNVPKGTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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